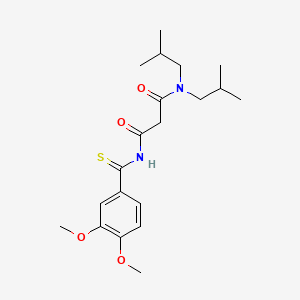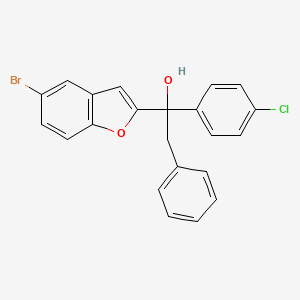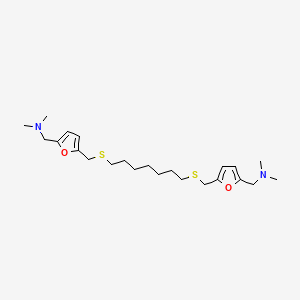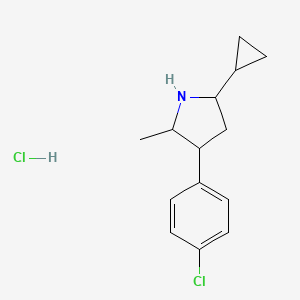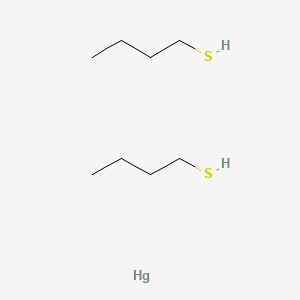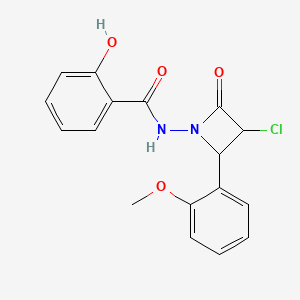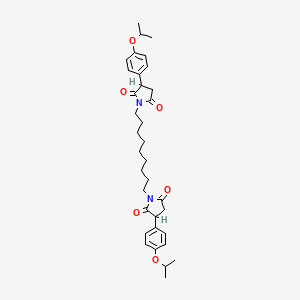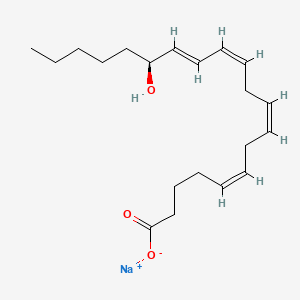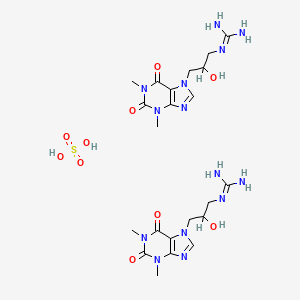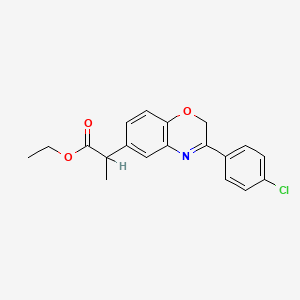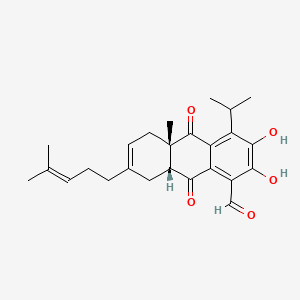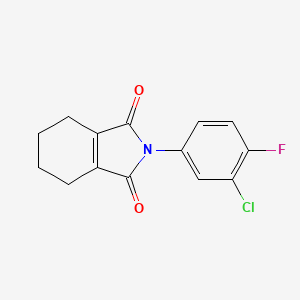
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoindole ring system substituted with a 3-chloro-4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the 3-chloro-4-fluorophenyl Group: The 3-chloro-4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable halogenated precursor.
Hydrogenation: The final step involves the hydrogenation of the isoindole core to obtain the tetrahydroisoindole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction may produce fully saturated tetrahydroisoindole compounds.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core structure but differ in their substituents.
Tetrahydroisoindole derivatives: These compounds have a similar tetrahydroisoindole ring system but may have different functional groups attached.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of both the 3-chloro-4-fluorophenyl group and the tetrahydroisoindole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
59648-00-9 |
|---|---|
Formule moléculaire |
C14H11ClFNO2 |
Poids moléculaire |
279.69 g/mol |
Nom IUPAC |
2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-7-8(5-6-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7H,1-4H2 |
Clé InChI |
AAGOYABWFCDOOO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


